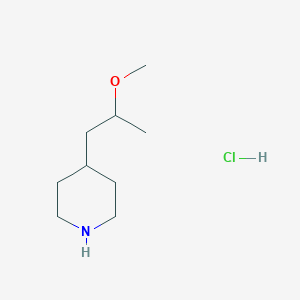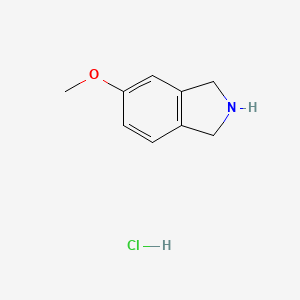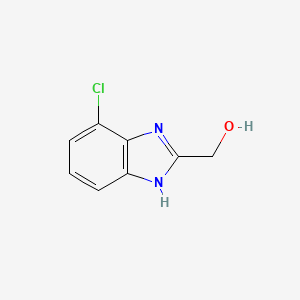
4-Chlor-2-(Hydroxymethyl)benzimidazol
Übersicht
Beschreibung
4-Chloro-2-(hydroxymethyl)benzimidazole is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(hydroxymethyl)benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(hydroxymethyl)benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
4-Chlor-2-(Hydroxymethyl)benzimidazol: Potenzielle wissenschaftliche Forschungsanwendungen
Obwohl direkte Informationen über die spezifischen Anwendungen von „this compound“ nicht leicht verfügbar sind, können wir den breiteren Kontext von Benzimidazolderivaten untersuchen, um potenzielle Anwendungen zu verstehen. Benzimidazole sind eine Klasse von Verbindungen mit einer breiten Palette von Anwendungen in der wissenschaftlichen Forschung aufgrund ihrer vielfältigen biologischen Aktivitäten.
Pharmakologie Antikrebsforschung: Benzimidazolderivate wurden auf ihre antiproliferativen Wirkungen gegen verschiedene Krebszelllinien untersucht. Beispielsweise haben bestimmte Benzimidazolverbindungen Aktivität gegen Lungen- und Nierenkrebszelllinien gezeigt .
Zwischenprodukt der organischen Synthese: Die Verbindung „this compound“ ist als ein wichtiges Zwischenprodukt in der organischen Synthese bekannt. Solche Zwischenprodukte können entscheidend für die Entwicklung neuer Pharmazeutika oder Materialien sein.
Biologische Aktivität Antioxidative Eigenschaften: Einige Benzimidazolderivate zeigen eine signifikante antioxidative Aktivität, die in der Forschung zu oxidativem Stress und damit verbundenen Krankheiten von Vorteil sein kann .
Antimikrobielle Aktivität: Benzimidazole wurden synthetisiert und auf ihre antibakterielle und antimykotische Aktivität untersucht und zeigen Potenzial als antimikrobielle Mittel .
Analgetische Eigenschaften: Die Forschung hat auch Benzimidazolderivate auf ihre analgetischen Eigenschaften untersucht, was zu neuen Lösungen für die Schmerzbehandlung führen könnte .
Synthesemethoden der grünen Chemie: Die grüne Synthese von Benzimidazolderivaten ist ein interessantes Gebiet, das darauf abzielt, umweltfreundlichere und nachhaltigere chemische Prozesse zu entwickeln .
Wirkmechanismus
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities . They have been found to be active against various cancer cell lines , suggesting that their targets could be proteins or enzymes involved in cell proliferation and survival.
Mode of Action
For instance, they can form hydrogen bonds and aromatic interactions with the active sites of their target proteins . These interactions can lead to changes in the conformation or activity of the target, thereby affecting the biological processes in which the target is involved.
Biochemical Pathways
These could include pathways involved in cell proliferation, apoptosis, and other cellular processes .
Result of Action
Benzimidazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines . This suggests that these compounds could induce cell cycle arrest or apoptosis, thereby inhibiting the growth and proliferation of cancer cells.
Biochemische Analyse
Cellular Effects
The effects of 4-Chloro-2-(hydroxymethyl)benzimidazole on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cell lines such as A549 and HeLa, 4-Chloro-2-(hydroxymethyl)benzimidazole exhibits antiproliferative activity, leading to reduced cell viability and induction of apoptosis . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells.
Molecular Mechanism
At the molecular level, 4-Chloro-2-(hydroxymethyl)benzimidazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. For instance, the compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby disrupting the transmission of signals that promote cell proliferation and survival . Additionally, 4-Chloro-2-(hydroxymethyl)benzimidazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(hydroxymethyl)benzimidazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-Chloro-2-(hydroxymethyl)benzimidazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s ability to modulate cell signaling pathways and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(hydroxymethyl)benzimidazole vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, 4-Chloro-2-(hydroxymethyl)benzimidazole can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
4-Chloro-2-(hydroxymethyl)benzimidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and promote its excretion . These metabolic processes can also affect the compound’s activity and toxicity, as metabolites may have different biological properties compared to the parent compound.
Transport and Distribution
The transport and distribution of 4-Chloro-2-(hydroxymethyl)benzimidazole within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its localization to specific cellular compartments. For example, 4-Chloro-2-(hydroxymethyl)benzimidazole can be transported across cell membranes by organic anion transporters, which are expressed in various tissues . Once inside the cell, the compound can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Chloro-2-(hydroxymethyl)benzimidazole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 4-Chloro-2-(hydroxymethyl)benzimidazole has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression . Additionally, the compound can be found in the cytoplasm, where it influences cell signaling pathways and metabolic processes.
Eigenschaften
IUPAC Name |
(4-chloro-1H-benzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKBWIRLLDGNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)
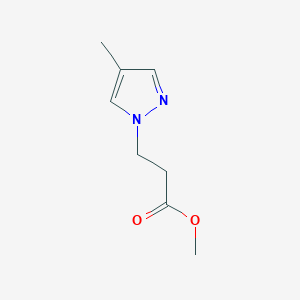
![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)
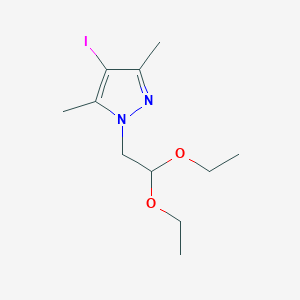
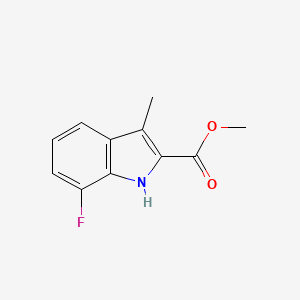

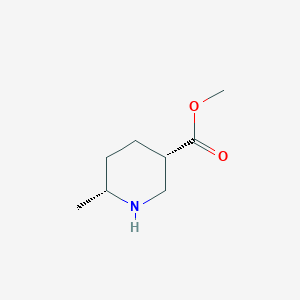
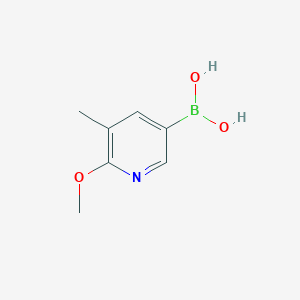
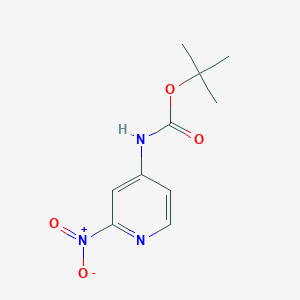
![4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454362.png)
![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1454367.png)
